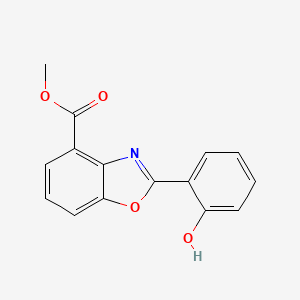

4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester

Overview

Description

4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester is a chemical compound with the CAS No. 530112-68-6 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

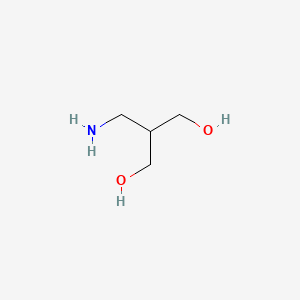

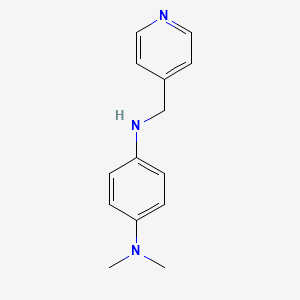

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . The 2,4,6-trihydroxy benzoic acid-catalyzed synthesis of 2-phenyl benzoxazole from the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere has been reported . This reaction was carried out in four different solvents, ethyl acetate, acetonitrile, toluene, and p-xylene, at 70 °C .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole has been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Scientific Research Applications

Synthesis and Liquid Crystalline Properties

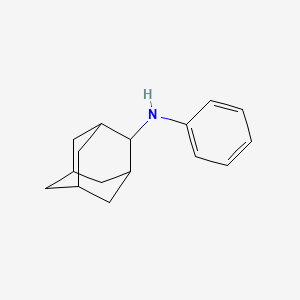

Research has demonstrated the synthesis of compounds involving benzoxazole and ester linkages, highlighting their liquid crystalline properties. Thaker et al. (2012) synthesized mesogenic homologous series with central linkages involving a benzoxazole ester and 2,6-disubstituted naphthalene, revealing compounds that exhibit mesomorphism, including enantiotropic nematic and smectic A mesophases. These findings are crucial for developing new liquid crystalline materials with potential applications in displays and photonic devices (Thaker et al., 2012).

Antibacterial and Enzyme Inhibition Activities

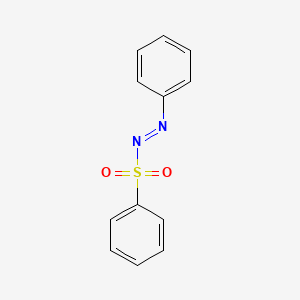

Derivatives of benzoxazole esters have been studied for their antibacterial and enzyme inhibition activities. Rasool et al. (2015) explored the antibacterial and lipoxygenase enzyme inhibition properties of hydrazone derivatives bearing oxadiazole, starting from benzoic acids, demonstrating significant biological activities. Such studies lay the groundwork for developing new antibacterial agents and enzyme inhibitors (Rasool et al., 2015).

Asymmetric Synthesis of Fatty Acid Esters

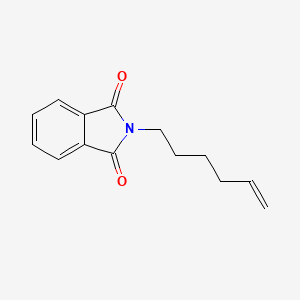

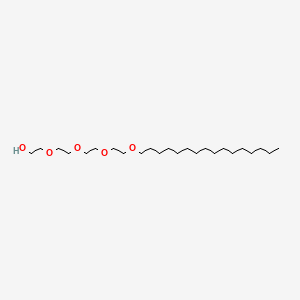

In the realm of organic synthesis, benzoxazole derivatives have been employed in the asymmetric synthesis of fatty acid esters. Hwang and Erhan (2001) reported the highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters through chiral oxazolidinone carboximides, illustrating the versatility of benzoxazole derivatives in synthetic organic chemistry and their potential in creating bioactive compounds (Hwang & Erhan, 2001).

Antimicrobial Activities of Triazole Derivatives

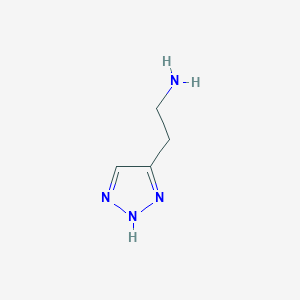

Bektaş et al. (2007) synthesized triazole derivatives from ester ethoxycarbonylhydrazones, demonstrating good to moderate antimicrobial activities. This research provides insights into designing new antimicrobial agents leveraging the structural motifs of benzoxazole and triazole (Bektaş et al., 2007).

Photoluminescent Properties and Mechanochemical Activation

Karman, Verde‐Sesto, and Weder (2018) explored the mechanochemical activation of polymers embedded with photoluminescent benzoxazole moieties, unveiling the potential of benzoxazole derivatives in developing new materials sensitive to mechanical stress. These findings could lead to innovative applications in sensing and imaging technologies (Karman, Verde‐Sesto, & Weder, 2018).

Properties

IUPAC Name |

methyl 2-(2-hydroxyphenyl)-1,3-benzoxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-19-15(18)10-6-4-8-12-13(10)16-14(20-12)9-5-2-3-7-11(9)17/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSTYUAREPRBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30740684 | |

| Record name | Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530112-68-6 | |

| Record name | Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

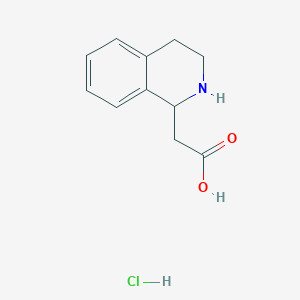

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

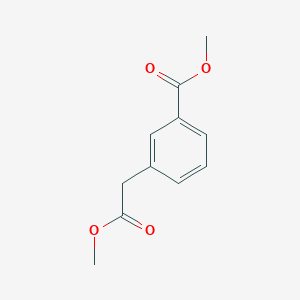

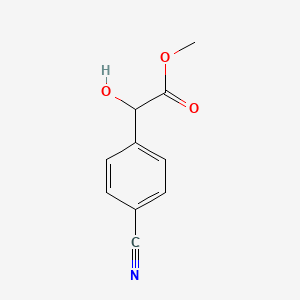

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)